molecular formula C8H12N3O2S+ B1609533 N-[amino(imino)methyl]-4-methylbenzenesulfonamide CAS No. 6584-12-9

N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Cat. No. B1609533
CAS RN: 6584-12-9
M. Wt: 214.27 g/mol
InChI Key: YMXFYAAVYBVOKE-UHFFFAOYSA-O
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Description

“N-[amino(imino)methyl]-4-methylbenzenesulfonamide” is a compound that contains an aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

The synthesis of compounds similar to “N-[amino(imino)methyl]-4-methylbenzenesulfonamide” often involves the reaction of aldehydes or ketones with primary or secondary amines . This forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .


Molecular Structure Analysis

The molecular structure of “N-[amino(imino)methyl]-4-methylbenzenesulfonamide” is likely to be influenced by the properties of its aminomethyl group. The exocyclic nitrogen atom in the aminomethyl group preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .

Scientific Research Applications

Main Group Chemistry

The imidazolin-2-imino group, which is an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines, has found widespread applications in transition-metal chemistry . The exocyclic nitrogen atom preferably bonds to electrophiles and its electron-donating character is markedly enhanced by efficient delocalization of cationic charge density into the five-membered imidazoline ring . This makes it an excellent choice for thermodynamic stabilization of electron-deficient species .

Biomaterials

Schiff bases, which contain the azomethine group (–RCN–), are considered to be a promising candidate for a variety of applications related to biological activities . They have shown remarkable activities in each region of research, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities, as well as their interaction with single-stranded-DNA .

Corrosion Applications

Schiff bases have also been used in the corrosion of metal and its alloys in corrosive environments and their organic inhibitors . Knowing the maximum corrosion efficiency or bioactivity of a specific chemical structure in a specific application environment is helpful for choosing the most appropriate compound .

Catalytic Activities

Schiff bases have been used for their catalytic activities . Due to the ease of preparation and tunability of their stereo-electronic structures, most Schiff bases are attractive ligands because they readily form stable complexes with most metal ions .

Electroluminescent Properties

Schiff bases have been used for their electroluminescent properties . They are able to coordinate with various metal ions thus stabilizing them in different oxidation states .

Fluorescence Properties

Schiff bases have been used for their fluorescence properties . They are among the most important ligands used in current coordination chemistry due to their well-known coordinative capability .

properties

IUPAC Name

2-(4-methylphenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-6-2-4-7(5-3-6)14(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXFYAAVYBVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[amino(imino)methyl]-4-methylbenzenesulfonamide
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N-[amino(imino)methyl]-4-methylbenzenesulfonamide

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